molecular formula C16H22N2O4 B8380032 6-[1-(tert-Butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid

6-[1-(tert-Butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid

Cat. No.: B8380032
M. Wt: 306.36 g/mol
InChI Key: HCTZOZAGAVQLAE-UHFFFAOYSA-N
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Description

6-[1-(tert-Butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(8-10-18)12-5-4-6-13(17-12)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20)

InChI Key

HCTZOZAGAVQLAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-6,1′-dicarboxylic acid 1′-tert-butyl ester 6-ethyl ester (100 mg, 0.3 mmol) in methanol (5 mL) was added aq. solution of sodium hydroxide (2 M, 0.23 mL, 0.5 mmol) at RT. After stirring for 4 h at RT, the solvent was removed, and the residue was dissolved in THF (5 mL), and aq. solution of lithium hydroxide (7 mg in 1 mL of water) was added at RT. After stirring overnight at RT, the solvent was removed and the residue was dissolved in ethylacetate (10 mL) and the reaction mixture was acidified with 2M aq. solution of HCl until pH 2-3. After separation of phases, the aq. layer was re-extracted with ethylacetate (10 mL), and the combined organic layers were washed with brine (10 mL), dried over sodium sulfate, filtered, and evaporated under reduce pressure to give 3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-6,1′-dicarboxylic acid 1′-tert-butyl ester (45 mg, 49%), which can be used in the next step without further purification. 1H-NMR (400 MHz, d6-DMSO): δ=1.43 (s, 9H), 1.58-1.68 (m, 2H), 1.81-1.84 (m, 2H), 2.84-2.96 (m, 2H), 3.27-3.39 (m, 1H), 4.07-4.10 (m, 2H), 7.52-7.54 (d, 1H), 7.86-7.92 (m, 2H). MS: m/z=329 (M+23).
Name
3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-6,1′-dicarboxylic acid 1′-tert-butyl ester 6-ethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-[1-(tert-butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylate (500 mg) in tetrahydrofuran (5 ml) and water (1.3 ml) is added, at room temperature, lithium hydroxide monohydrate (125 mg). The mixture is stirred at room temperature for 2 h and then admixed with ice-cold 1N HCl solution. The aqueous phase is extracted with ethyl acetate and then the combined organic phases are dried over sodium sulphate. The solids are filtered off and the solvent is distilled off. This gives 6-[1-(tert-butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid (310 mg).
Name
ethyl 6-[1-(tert-butoxycarbonyl)piperidin-4-yl]pyridine-2-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
125 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
CCOC(=O)c1cccc(C2CCN(C(=O)OC(C)(C)C)CC2)n1
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Synthesis routes and methods IV

Procedure details

Name
CCOC(=O)c1cccc(C2CCN(C(=O)OC(C)(C)C)CC2)n1
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